3',5'-Cyclic dAMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

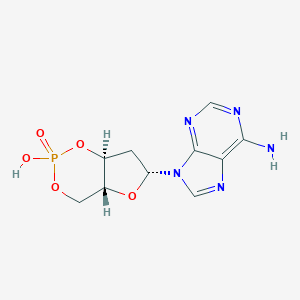

3',5'-cyclic dAMP is a 3',5'-cyclic purine nucleotide. It has a role as a Saccharomyces cerevisiae metabolite.

Aplicaciones Científicas De Investigación

Cellular Signaling and Physiological Functions

cAMP is integral to many physiological processes, including hormone signaling, neurotransmission, and immune responses. It acts by activating protein kinase A (PKA), which phosphorylates target proteins, thus mediating various cellular responses.

Hormonal Regulation

-

Case Study: Beta-Adrenergic Receptors

Research indicates that cAMP mediates the effects of catecholamines on cardiac function through beta-adrenergic receptors. For instance, intracellular recordings from rat hippocampal neurons showed that cAMP influences action potential frequency and calcium-activated potassium channels, highlighting its role in neuronal signaling and cardiac physiology . - Table 1: Hormonal Effects Mediated by cAMP

| Hormone | Effect on cAMP Levels | Physiological Outcome |

|---|---|---|

| Epinephrine | Increases | Enhanced heart rate and contractility |

| Glucagon | Increases | Glycogenolysis in liver |

| Adrenocorticotropic hormone (ACTH) | Increases | Cortisol secretion from adrenal cortex |

Immune Response

cAMP plays a significant role in regulating immune cell functions. In human lymphocytes, stimulation with phytohemagglutinin (PHA) leads to rapid increases in cAMP levels, which precede metabolic changes associated with T-cell activation .

- Table 2: cAMP Levels in Immune Cells Post-Stimulation

| Stimulus | Time Post-Stimulation | cAMP Level Change (%) |

|---|---|---|

| PHA | 2 minutes | +25 to +300 |

| Isoproterenol | 6 hours | Moderate increase |

| Prostaglandins | Immediate | Marked elevation |

Pharmacological Applications

cAMP's modulation has therapeutic implications in various diseases, particularly those involving cardiovascular and neurological systems.

Cardiovascular Diseases

Inhibition of platelet aggregation is a notable application of cAMP. Agents that elevate cAMP levels tend to inhibit platelet aggregation, which is beneficial in preventing thrombus formation.

-

Case Study: Platelet Aggregation Inhibition

Studies have shown that phosphodiesterase inhibitors increase cAMP levels in platelets, leading to decreased aggregation when exposed to aggregating agents like thrombin . - Table 3: Agents Affecting Platelet Aggregation via cAMP Modulation

| Agent | Effect on cAMP Levels | Effect on Platelet Aggregation |

|---|---|---|

| Caffeine | Increases | Inhibition |

| Thrombin | Decreases | Stimulation |

| Prostaglandins E1 & E2 | Increases | Inhibition |

Neurological Disorders

Research into psychiatric illnesses has revealed that alterations in cAMP signaling pathways may contribute to the pathophysiology of conditions such as depression and schizophrenia .

Plant Biology Applications

Beyond animal studies, cAMP is also implicated in plant signaling pathways, particularly in response to environmental stressors.

Stress Responses

In plants, extracellular nucleotides can stimulate increases in cytosolic cAMP levels, which are linked to stress responses such as pathogen attack and wounding.

-

Case Study: Arabidopsis Response to Pathogens

Research indicates that cyclic nucleotides like cAMP play roles in growth regulation and stress responses, suggesting their potential as targets for enhancing plant resilience against pathogens . - Table 4: Role of cAMP in Plant Stress Responses

| Stress Factor | Effect on cAMP Levels | Outcome |

|---|---|---|

| Wounding | Increase | Enhanced defense gene expression |

| Pathogen Attack | Increase | Activation of immune responses |

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

Phosphodiesterases (PDEs) cleave the 3',5'-cyclic phosphate bond:

-

PDE2 in *Saccharomyces cerevisiae *: Hydrolyzes 3',5'-Cyclic dAMP to 5'-dAMP, regulating cellular cAMP levels .

Kinetic Parameters :

| Enzyme | Molecular Weight (kDa) | Cofactor | pH Optimum |

|---|---|---|---|

| PDE2 | 61.0 | Mn²⁺/Mg²⁺ | 7.5–8.0 |

Non-Enzymatic Hydrolysis

Under acidic or alkaline conditions, this compound undergoes hydrolysis:

Oligomerization Reactions

This compound can undergo non-enzymatic oligomerization under specific conditions (Fig. 2) :

-

Transphosphorylation : Cyclic phosphate opens to form linear oligomers via phosphodiester bonds.

-

Self-Assembly : Stacking interactions between adenine bases facilitate ladder-like architectures, promoting elongation.

Experimental Conditions :

-

pH : Neutral to alkaline (pH 7.0–9.0 enhances reaction rate) .

-

Products : Dimers (pApA), trimers (pApApA), and tetramers detected via MALDI-ToF MS .

Key Observations :

| Oligomer | m/z (Observed) | Reaction Yield |

|---|---|---|

| Dimer | 675.13 | 15–20% |

| Trimer | 1004.24 | 5–10% |

| Tetramer | 1333.46 | <5% |

Succinylation

Though primarily studied in cAMP , analogous reactions may apply:

-

Reagent : Succinic anhydride in pyridine.

-

Product : 2'-O-succinyl-3',5'-Cyclic dAMP (theoretical Rₕ shift: +0.14 vs. native compound) .

Feedback Inhibition

Linear 5'-pApA (a hydrolysis product) inhibits phosphodiesterase activity , creating a regulatory loop that modulates cyclic dAMP levels .

STING Pathway Activation

In eukaryotes, this compound binds STING proteins , inducing dimerization and activating interferon responses .

Propiedades

Número CAS |

1157-33-1 |

|---|---|

Fórmula molecular |

C10H12N5O5P |

Peso molecular |

313.21 g/mol |

Nombre IUPAC |

9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine |

InChI |

InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1 |

Clave InChI |

MKMZAENVDZADSW-RRKCRQDMSA-N |

SMILES |

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |

SMILES isomérico |

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |

SMILES canónico |

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |

Sinónimos |

2'-deoxy cyclic AMP 3', 5'-cyclic deoxyadenylic acid 3',5'-cyclic-2'-dAMP cyclic d(ApAp) cyclic d(pApA) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.